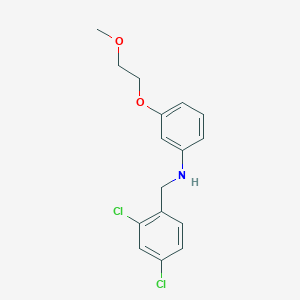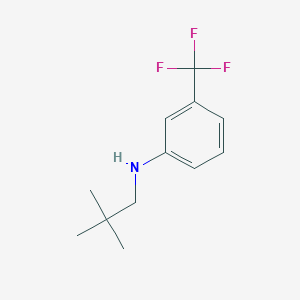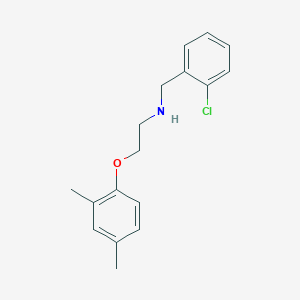![molecular formula C15H23NO2 B1385350 N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine CAS No. 1040686-86-9](/img/structure/B1385350.png)
N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine typically involves the reaction of 4-(2-methoxyethoxy)benzyl chloride with cyclopentanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine can be compared with other benzylamine derivatives, such as:
N-Benzylcyclopentanamine: Lacks the methoxyethoxy group, which may result in different chemical and biological properties.
N-[4-(Methoxy)benzyl]cyclopentanamine: Contains a methoxy group instead of the methoxyethoxy group, potentially affecting its reactivity and interactions.
N-[4-(Ethoxy)benzyl]cyclopentanamine: Has an ethoxy group, which may alter its solubility and chemical behavior.
The presence of the methoxyethoxy group in this compound makes it unique, potentially enhancing its solubility and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-10-11-18-15-8-6-13(7-9-15)12-16-14-4-2-3-5-14/h6-9,14,16H,2-5,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJHMMSSDEQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)

![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)


